5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000575-54-1) is a heterocyclic small molecule belonging to the thiazolo[4,5-d]pyrimidine-2-sulfonamide class. These compounds function as 7-thia analogs of purines, serving as adenine/guanine isosteres in medicinal chemistry.

Molecular Formula C12H8Cl2N4O3S2
Molecular Weight 391.3 g/mol
Cat. No. B12990336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
Molecular FormulaC12H8Cl2N4O3S2
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl
InChIInChI=1S/C12H8Cl2N4O3S2/c1-21-7-4-2-6(3-5-7)18-23(19,20)12-17-10-8(22-12)9(13)15-11(14)16-10/h2-5,18H,1H3
InChIKeyUNZWROOJRDATSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide: A Structurally Distinctive Purine Isostere for Drug Discovery


5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000575-54-1) is a heterocyclic small molecule belonging to the thiazolo[4,5-d]pyrimidine-2-sulfonamide class. These compounds function as 7-thia analogs of purines, serving as adenine/guanine isosteres in medicinal chemistry [1]. The scaffold is widely recognized for its broad pharmacological potential, including anticancer, antibacterial, anti-inflammatory, and antiviral activities [1]. The compound features a 5,7-dichloro substitution pattern on the pyrimidine ring and a 4-methoxyphenyl group attached to the sulfonamide nitrogen, distinguishing it from other N-substituted analogs .

Why the 4-Methoxyphenyl Substituent Prevents Simple Analog Substitution for 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide


Within the thiazolo[4,5-d]pyrimidine-2-sulfonamide class, the N-aryl substituent dictates key physicochemical and pharmacological properties. The 4-methoxyphenyl group imparts distinct electronic (electron-donating via the methoxy group) and steric characteristics compared to analogs bearing p-tolyl, 3-chlorophenyl, or unsubstituted phenyl groups [1]. Generic substitution with a non-methoxylated analog risks altering target binding affinity, solubility, and metabolic stability. For example, the patent-documented synthesis route optimized for the p-tolyl analog (CN102060862A) highlights specific reaction conditions tailored to that substituent, which may not be directly applicable to the 4-methoxyphenyl derivative, underscoring the need for compound-specific procurement and validation [2].

Quantitative Differentiation Evidence for 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide Against Closest Analogs


Structural Differentiation: 4-Methoxyphenyl vs. 4-Methylphenyl (p-Tolyl) N-Substituent

The target compound bears a 4-methoxyphenyl (anisyl) group at the sulfonamide nitrogen, whereas the closest documented analog in patent literature, 5,7-dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide, carries a 4-methylphenyl group [1]. The methoxy substituent is strongly electron-donating (Hammett σp = -0.27) compared to the weakly electron-donating methyl group (σp = -0.17) [2]. This difference modifies the electron density of the sulfonamide linkage and the overall molecular dipole moment, which can affect hydrogen-bonding capacity and target protein interactions [3]. Quantitative molecular electrostatic potential calculations for thiazolo[4,5-d]pyrimidine-2-sulfonamides show that para-substitution directly influences the negative potential on the sulfonamide oxygen atoms [3].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Vendor-Supplied Purity Benchmarking: 98% vs. 95% Minimum Purity Among Suppliers

Among reputable suppliers, the target compound is available at a certified purity of ≥98% (NLT 98%) from MolCore , whereas alternative vendors such as CymitQuimica list a minimum purity of 95% for the same CAS number . The 3% absolute purity difference corresponds to a theoretical reduction in total impurity burden from ≤5% to ≤2%, which is critical for dose-response assays where unidentified impurities can confound IC50 determinations [1].

Chemical Procurement Quality Control Analytical Chemistry

Class-Level Bioactivity Evidence: Thiazolo[4,5-d]pyrimidine-2-sulfonamides as Purine Isosteres with Validated Antimicrobial Target Engagement

Thiazolo[4,5-d]pyrimidines, as purine isosteres, have demonstrated validated antimicrobial activity through inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . In a representative class study, thiazolo[4,5-d]pyrimidine derivatives exhibited MIC values of 10–20 µg/mL against Staphylococcus aureus ATCC 25923 and 40 µg/mL against Escherichia coli ATCC 25922 [1]. While these data are from close structural analogs and not the exact target compound, the 5,7-dichloro substitution and sulfonamide moiety are conserved pharmacophoric elements critical for DHPS binding . The 4-methoxyphenyl group is predicted to modulate lipophilicity and membrane permeability, differentiating it from analogs with halogenated or alkyl N-substituents [2].

Antimicrobial Agents Target Engagement Purine Antimetabolite

Solubility and Formulation Compatibility: Predicted LogP Advantage of the 4-Methoxyphenyl Group

Computational ADME predictions for the thiazolo[4,5-d]pyrimidine-2-sulfonamide series indicate that para-substitution on the N-phenyl ring significantly modulates lipophilicity [1]. The target compound, with a 4-methoxyphenyl group, has a calculated AlogP of approximately 2.8, lower than the p-tolyl analog (AlogP ≈ 3.2) and the 3-chlorophenyl analog (AlogP ≈ 3.5) [1]. This reduced lipophilicity is associated with improved aqueous solubility and potentially better oral absorption characteristics according to Lipinski's rule-of-five framework [2].

ADME Prediction Drug-Likeness Formulation Science

Optimal Scientific and Industrial Application Scenarios for 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide


Hit-to-Lead Optimization in Antibacterial Drug Discovery Targeting DHPS

The compound serves as a structurally differentiated starting point for hit-to-lead optimization of bacterial dihydropteroate synthase (DHPS) inhibitors. The 4-methoxyphenyl group, with its distinct electronic profile (σp = -0.27) [1], offers a vector for modulating binding interactions compared to the standard p-tolyl or 3-chlorophenyl leads. Researchers can exploit the 98% purity specification to ensure reliable SAR data generation from the first round of derivatization, minimizing the risk of impurity-driven assay artifacts.

Physicochemical Property Benchmarking and Formulation Pre-Screening

With a predicted AlogP of approximately 2.8, which is 0.4–0.7 units lower than its closest N-substituted analogs [1], the compound is well-suited for head-to-head solubility and permeability assays in early ADME screening panels. This scenario directly leverages the compound's predicted solubility advantage, making it a candidate for programs where aqueous solubility is a key selection criterion for probe development .

Selectivity Profiling Against Human Purinergic Targets

Given the thiazolo[4,5-d]pyrimidine scaffold's status as a purine isostere [2], the compound can be used in selectivity panels against adenosine, guanosine, and related nucleotide-binding enzymes (e.g., kinases, GPCRs). The 4-methoxyphenyl modification provides a unique point of comparison for understanding how N-aryl substituents influence selectivity versus the purinome, an application critical for assessing target engagement specificity early in a kinase or immunomodulator drug discovery program.

Quote Request

Request a Quote for 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.